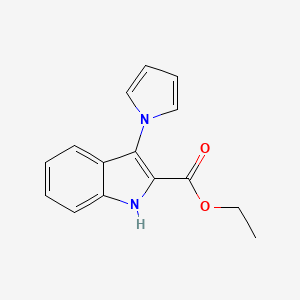

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate often involves cycloaddition reactions and subsequent transformations. For instance, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, forming ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Molecular Structure Analysis

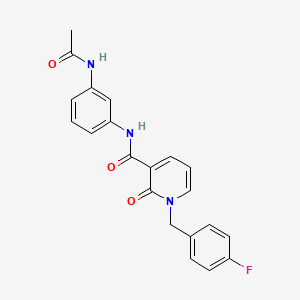

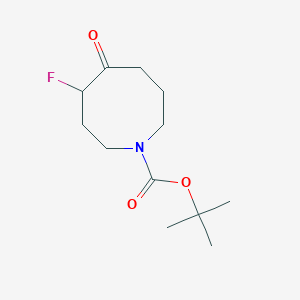

The molecular structure of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . This indicates that the compound contains an ester group (O=C(OCC)), a pyrrole ring (N1C=CC=C1), and a two-carbon chain connecting these two functional groups.科学的研究の応用

Synthesis Applications

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate and its derivatives have been utilized in various synthetic applications. For instance, a series of substituted ethyl compounds were prepared through one-pot reactions, demonstrating their potential in the facile synthesis of complex molecular structures like the bis-indole alkaloid topsentin. However, these derivatives displayed limited anticancer activity, with some moderate activity against specific cancer cell lines (Carbone et al., 2013). Additionally, the compound has been used in novel strategies for indole synthesis, showcasing its versatility in organic synthesis (Tani et al., 1996).

Reactivity and Compound Formation

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate demonstrates interesting reactivity patterns. For example, it can react with hydrazines to yield regioisomeric pyrazoles under certain conditions, indicating its utility in synthesizing diverse organic compounds (Mikhed’kina et al., 2009). Its use in abnormal Barton–Zard reactions, leading to unique pyrrolo[2,3-b]indole ring systems, further underscores its significance in organic chemistry (Pelkey et al., 1996).

Photophysical Properties

The compound's derivatives have shown interesting photophysical properties, such as reverse solvatochromism, suggesting their potential application in areas like sensor technology and optoelectronic devices (Bozkurt & Doğan, 2018). This versatility in photophysical behavior highlights the potential of ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in developing novel materials for various technological applications.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)propanenitrile, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for research on Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities of pyrrole-containing compounds , these compounds could be investigated for potential therapeutic uses. Additionally, the development of new synthetic methods could enable the production of a wider range of pyrrole-containing compounds.

特性

IUPAC Name |

ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYIOCYCBVYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)

![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)